molecular formula C7H11ClO3 B1338114 Ethyl 2-chloro-3-oxopentanoate CAS No. 24045-73-6

Ethyl 2-chloro-3-oxopentanoate

Cat. No.: B1338114
CAS No.: 24045-73-6
M. Wt: 178.61 g/mol
InChI Key: GEMFOQNVIPGLNR-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-oxopentanoate is an organic compound with the molecular formula C7H11ClO3. It is a chlorinated ester that is commonly used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a chloro group and a keto group, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-oxopentanoate can be synthesized through the reaction of ethyl acetoacetate with thionyl chloride. The reaction typically involves the following steps:

    Reaction with Thionyl Chloride: Ethyl acetoacetate is treated with thionyl chloride to introduce the chloro group.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-oxopentanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted esters, amides, and thioesters.

    Reduction: The major product is ethyl 2-chloro-3-hydroxypentanoate.

    Oxidation: Products include ethyl 2-chloro-3-oxopentanoic acid and other oxidized derivatives.

Scientific Research Applications

Ethyl 2-chloro-3-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Comparison with Similar Compounds

Ethyl 2-chloro-3-oxopentanoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-chloro-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a keto group.

    Ethyl 2-chloro-3-oxobutanoate: Similar structure but with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific combination of a chloro group and a keto group, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-chloro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMFOQNVIPGLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513073
Record name Ethyl 2-chloro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24045-73-6
Record name Ethyl 2-chloro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-chloro-3-oxopentanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sulphuryl chloride (286 g.) was added dropwise to a solution of ethyl 3-oxopentanoate (300 g.) in chloroform (250 ml.) at 10°-15°. Following addition the mixture was stirred overnight at room temperature, heated under reflux for 0.5 hours and cooled. After washing with water, sodium bicarbonate and water, the solution was dried (sodium sulphate), concentrated, and fractionated to yield ethyl 2-chloro-3-oxopentanoate, b.p. 94°-96°/14 mm.
Quantity
286 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 3-oxopentanoate, 20.0 grams (0.175 mole), was stirred at ambient temperature, and 23.6 grams (0.175 mole) of sulfuryl chloride was added dropwise during a 20 minute period. Upon completion of addition, the reaction mixture was stirred for about 16 hours. The reaction mixture was then distilled under reduced pressure, yielding 23.3 grams of ethyl 2-chloro-3-oxopentanoate; bp 100°-103° C. at 21 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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